Dosulepin hydrochloride

描述

A tricyclic antidepressant with some tranquilizing action.

作用机制

Dothiepin Hydrochloride, also known as Dosulepin Hydrochloride or Depresym, is a tricyclic antidepressant (TCA) used in the treatment of depression . Here is an overview of its mechanism of action:

Target of Action

The primary targets of Dothiepin are the noradrenaline transporter (NAT) and serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of noradrenaline and serotonin, two neurotransmitters involved in mood regulation .

Mode of Action

Dothiepin binds to NAT and SERT in an equipotent manner and inhibits their reuptake activity . This inhibition increases the free levels of noradrenaline and serotonin at the synaptic cleft, enhancing neurotransmission .

Biochemical Pathways

The increased levels of noradrenaline and serotonin at the synaptic cleft facilitate noradrenergic and serotoninergic neurotransmission . This facilitation is believed to mediate the antidepressant activity of Dothiepin .

Pharmacokinetics

Dothiepin is readily absorbed from the small intestine and is extensively metabolized on first-pass through the liver into its chief active metabolite, northiaden . Peak plasma concentrations occur within 2-3 hours of oral administration . The bioavailability of Dothiepin is approximately 30% .

Result of Action

The increased neurotransmission resulting from Dothiepin’s action can lead to improved mood and reduced symptoms of depression . Additionally, Dothiepin exhibits anticholinergic, antihistamine, and central sedative properties .

生化分析

Biochemical Properties

The antidepressant activity of Dothiepin Hydrochloride is mediated through the facilitation of noradrenergic neurotransmission by uptake inhibition and possibly also by enhancement of serotoninergic neurotransmission . It interacts with noradrenaline transporter (NAT) and serotonin transporter (SERT) in an equipotent manner .

Cellular Effects

Dothiepin Hydrochloride influences cell function by increasing the available neurotransmitter levels at the synaptic cleft . This is achieved by inhibiting the reuptake activity of biogenic amines .

Molecular Mechanism

Dothiepin Hydrochloride exerts its effects at the molecular level by binding to NAT and SERT, inhibiting their reuptake activity, and thereby increasing the free levels of noradrenaline and serotonin at the synaptic cleft .

Temporal Effects in Laboratory Settings

It has been reported that the therapeutic efficacy of Dothiepin Hydrochloride is very similar to that of Amitriptyline .

Dosage Effects in Animal Models

The effects of Dothiepin Hydrochloride vary with different dosages in animal models .

Metabolic Pathways

Dothiepin Hydrochloride is involved in metabolic pathways that include N-demethylation, S-oxidation, and glucuronic acid conjugation .

生物活性

Dosulepin hydrochloride, also known as dothiepin, is a tricyclic antidepressant (TCA) that exhibits a range of biological activities through its complex pharmacological profile. This article provides an in-depth examination of its mechanisms of action, pharmacokinetics, and clinical efficacy, supported by data tables and relevant research findings.

Dosulepin acts primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of norepinephrine and serotonin at the synaptic cleft, increasing the availability of these neurotransmitters in the central nervous system (CNS). The key mechanisms include:

- Inhibition of Transporters : Dosulepin has a high affinity for the norepinephrine transporter (NET) and serotonin transporter (SERT), leading to increased levels of norepinephrine and serotonin in the brain .

- Receptor Interactions : It antagonizes several receptors:

Pharmacokinetics

Dosulepin is well absorbed from the gastrointestinal tract, with peak plasma concentrations occurring approximately 2–3 hours post-administration. The pharmacokinetic profile includes:

Dosulepin crosses the blood-brain barrier and is also distributed in breast milk, indicating potential implications for breastfeeding mothers .

Clinical Efficacy

Numerous studies have examined the efficacy of dosulepin in treating major depressive disorder (MDD). A notable study reported that dosulepin showed significant improvement in depressive symptoms compared to placebo over an eight-week treatment period. Key findings include:

- Response Rate : Approximately 60% of patients showed a significant reduction in depression scores.

- Tolerability : Dosulepin was generally well-tolerated, with fewer side effects compared to other TCAs like amitriptyline .

Case Study Example

A clinical trial involving 100 patients diagnosed with MDD demonstrated that those treated with dosulepin experienced a reduction in Hamilton Depression Rating Scale scores from an average of 24 to 10 after eight weeks. Side effects were minimal, primarily consisting of mild sedation and dry mouth.

Metabolites and Their Activity

Dosulepin is metabolized into several compounds, with northiaden being the most pharmacologically active. Northiaden exhibits stronger norepinephrine reuptake inhibition compared to dosulepin itself but has reduced activity at serotonin receptors . The metabolites' varying affinities for different receptors contribute to the overall therapeutic profile and side effect spectrum.

科学研究应用

Major Depressive Disorder

Dosulepin hydrochloride has been extensively studied for its effectiveness in treating major depressive disorder (MDD). A recent study involving 94 patients demonstrated significant improvements in depression, anxiety, and insomnia symptoms after eight weeks of treatment. The Hamilton Depression Rating Scale (HAM-D) scores decreased by an average of 12.7 points (p<0.0001), while the Hamilton Anxiety Rating Scale (HAM-A) scores dropped by 8.3 points (p<0.0001) .

Table 1: Clinical Efficacy of this compound in MDD

| Outcome Measure | Baseline Score | Week 8 Score | Change | p-value |

|---|---|---|---|---|

| HAM-D | 21.2 | 8.5 | -12.7 | <0.0001 |

| HAM-A | 18.4 | 10.1 | -8.3 | <0.0001 |

| Insomnia Severity Index | 15.0 | 4.5 | -10.5 | <0.0001 |

Treatment-Resistant Depression

This compound has shown efficacy in patients who do not respond to selective serotonin reuptake inhibitors (SSRIs). In a study where patients had previously failed SSRI treatment, dosulepin provided significant symptom relief, suggesting its role as a second-line treatment option .

Anxiety Disorders

In addition to its antidepressant effects, dosulepin has been effective in managing anxiety disorders, often presenting a dual benefit for individuals suffering from both depression and anxiety .

Safety and Tolerability

The safety profile of this compound is generally favorable, with most side effects being mild and manageable. Commonly reported adverse effects include dry mouth, insomnia, headache, blurred vision, and drowsiness . A systematic review indicated that the incidence of severe adverse events is low compared to other antidepressants .

Table 2: Common Adverse Effects of this compound

| Adverse Effect | Incidence (%) |

|---|---|

| Dry Mouth | 25 |

| Insomnia | 20 |

| Headache | 15 |

| Blurred Vision | 10 |

| Drowsiness | 30 |

Analytical Methods

Research has also focused on the development of analytical methods for quantifying dosulepin in pharmaceutical formulations. A reversed-phase high-performance liquid chromatography (RP-HPLC) method was validated for the estimation of this compound in commercial tablets, demonstrating high sensitivity and specificity .

Table 3: RP-HPLC Method Validation Parameters

| Parameter | Value |

|---|---|

| Linearity Range | 5-50 µg/mL |

| Limit of Detection | 0.5 µg/mL |

| Precision (RSD %) | <2% |

| Recovery Rate | 98-102% |

Comparative Efficacy Studies

A double-blind study comparing dosulepin with clomipramine found that dosulepin was equally effective but better tolerated among patients with MDD . Another study highlighted its efficacy in geriatric populations where dosulepin showed comparable results to venlafaxine but with fewer side effects .

Longitudinal Studies

Long-term studies have indicated that dosulepin maintains its effectiveness over extended periods, with patients reporting sustained improvement in their depressive symptoms without significant deterioration in tolerability .

属性

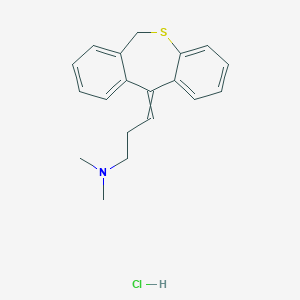

IUPAC Name |

3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPZAARQDNSRJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047778 | |

| Record name | Dothiepin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897-15-4 | |

| Record name | Dothiepin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dothiepin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dosulepin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。